1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride
Description
1-N-[2-(1H-Indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine dihydrochloride is a structurally complex compound featuring an indole moiety linked via an ethylamine chain to a benzene ring substituted with pyridine and amine groups. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C21H22Cl2N4 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C21H20N4.2ClH/c1-2-7-21-20(6-1)16(15-24-21)8-13-23-18-4-3-5-19(14-18)25-17-9-11-22-12-10-17;;/h1-7,9-12,14-15,23-24H,8,13H2,(H,22,25);2*1H |
InChI Key |
QZEGRZXKYYAPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=CC=C3)NC4=CC=NC=C4.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine typically involves the coupling of tryptamine derivatives with pyridine and benzene diamine structures. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds between the carboxylic acid and amine groups . The reaction conditions often require maintaining low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of DCC or other coupling agents in a controlled environment ensures the efficient production of the compound with minimal impurities. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro groups on the benzene ring can be reduced to amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the pyridine and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced amine compounds, and functionalized aromatic rings.
Scientific Research Applications
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmitter release and signaling.
Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine (PAT) and PDAT
- Structural Differences: PAT: Lacks methyl groups on the N-propyl amino moiety. PDAT: Features two methyl groups on the N-propyl amino moiety (N′,N′-dimethyl substitution) .
- Biological Activity: Both compounds inhibit indolethylamine-N-methyltransferase (INMT), an enzyme involved in methylating tryptamine derivatives. PDAT acts as a noncompetitive inhibitor, while PAT’s mechanism is less defined. The methyl groups in PDAT enhance inhibitory potency by altering binding interactions .
- Synthesis: PAT is synthesized via Gabriel synthesis using phthalimide tryptamine and hydrazine . PDAT is synthesized by alkylating 3-(2-bromoethyl)indole with 3-(dimethylamino)-1-propylamine .
Table 1: Comparison of PAT and PDAT
Triazine Derivatives (Compounds 8, 11, 12, 14)
- Structural Features :
- Physicochemical Properties :
- Biological Relevance :
- Designed for unspecified pharmacological targets, likely leveraging the indole moiety’s affinity for biological receptors.
Table 2: Triazine Derivatives Comparison
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 8 | 3-Chlorophenyl | 143 | 66 |
| 11 | 3-Fluorophenyl | 95 | 81 |
| 12 | 4-Fluorophenyl | 74 | 52 |
| 14 | 3-Methoxyphenyl | 114 | 75 |
| Reference |
N-[2-(1H-Indol-3-yl)ethyl]acetamide (Compound D)
Sigma-Aldrich TNF Inhibitor
Key Findings and Implications
- Structural Modifications :
- Methylation (e.g., PDAT vs. PAT) or aromatic substituents (e.g., triazines) significantly alter bioactivity and physicochemical properties.
- The dihydrochloride form improves solubility, critical for in vivo applications.
- Biological Targets :
- Synthetic Strategies :
- Microwave-assisted synthesis and alkylation reactions are efficient for indole-containing compounds .
Biological Activity
The compound 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine; dihydrochloride is a small molecule with potential therapeutic applications. Its structure features an indole moiety, which is known for various biological activities, and a pyridine ring that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is , and it has a molecular weight of approximately 370.447 g/mol. The IUPAC name is (2S)-1-(1H-indol-3-yl)-3-({5-[(1E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propan-2-amine . The compound's structure includes significant functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds featuring indole structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has been evaluated against several cancer cell lines, demonstrating promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis |
| MCF-7 | 0.34 | Cell cycle arrest (G2/M phase) |
| HT-29 | 0.86 | Inhibits tubulin polymerization |
These findings suggest that the compound may act similarly to colchicine, a well-known tubulin polymerization inhibitor .
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Inhibition : The indole moiety is known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors such as caspase 3, indicating its role in promoting programmed cell death .
- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.
Case Studies
In a notable study, researchers synthesized a series of indole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant cytotoxicity against various cancer types, reinforcing the hypothesis that indole-based compounds can serve as effective anticancer agents .
Q & A
Basic: What are the recommended synthetic routes for 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and amine coupling. For example:
Indole Functionalization : React 1H-indole with bromoethylamine to introduce the ethylamine side chain via alkylation .
Benzene Core Modification : Nitrate benzene derivatives at the 1,3-positions, followed by reduction to generate diamine intermediates .
Coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the pyridinyl and indolylethyl groups to the benzene core .
Salt Formation : Treat the free base with HCl in ethanol to form the dihydrochloride salt .
Key Considerations : Monitor reaction intermediates via TLC/HPLC and optimize solvent polarity for crystallization .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity : Quantify impurities (<0.5%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) .
- Structural Confirmation :
- Salt Form : Use elemental analysis to validate chloride content (theoretical: ~12.1% Cl⁻) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase assays) may arise from:
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) to align with physiological relevance .
- Cellular vs. Enzymatic Assays : Compare inhibition in cell-based (e.g., proliferation) vs. purified enzyme assays to assess membrane permeability .
- Metabolite Interference : Perform LC-MS to identify active metabolites in cell lysates that may enhance or inhibit activity .
Advanced: How can computational modeling optimize the compound’s binding affinity for target receptors?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with pyridinyl-N and indole NH groups .
- MD Simulations : Run 100-ns simulations to assess stability of key residues (e.g., Lys68 in CDK2) and identify hydrophobic pocket adjustments .
- QSAR : Corporate substituent effects (e.g., methyl vs. ethyl on indole) to predict activity cliffs .
Advanced: What experimental designs mitigate stability issues during long-term storage?
Methodological Answer:
- Degradation Pathways : Identify via forced degradation studies (e.g., 40°C/75% RH for 4 weeks):
- Oxidation : Add antioxidants (0.1% BHT) to solid formulations .
- Hydrolysis : Use desiccants (silica gel) and store at −20°C in amber vials .
- Analytical Monitoring : Track degradation products (e.g., deaminated analogs) via UPLC-MS/MS .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .
- Spill Management : Neutralize with 5% sodium bicarbonate and dispose as hazardous waste .
Advanced: How to design a SAR study for derivatives targeting enhanced selectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
